(2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Description
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol is a chiral amino alcohol derivative characterized by a triphenylmethyl (trityl) group attached to the amino nitrogen of a propan-2-ol backbone. The trityl group confers significant steric bulk and lipophilicity, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(2R)-1-(tritylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-18(24)17-23-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23-24H,17H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFBHJAUZWXFOY-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732660 | |
| Record name | (2R)-1-[(Triphenylmethyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871470-74-5 | |
| Record name | (2R)-1-[(Triphenylmethyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol typically involves the reaction of triphenylmethyl chloride with (2R)-2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of (2R)-2-amino-1-propanol attacks the triphenylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-1-[(Triphenylmethyl)amino]propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-1-[(Triphenylmethyl)amino]propan-2-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound may be used as a chiral auxiliary or as a ligand in the study of enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2R)-1-[(Triphenylmethyl)amino]propan-2-ol with key analogs based on substituent effects, synthesis, and biological activity.
Substituent-Driven Structural and Functional Differences
Key Observations :
- Trityl Group Impact: The trityl group in this compound likely reduces solubility in aqueous media compared to polar analogs like (2R)-1-[(2-hydroxyethyl)amino]propan-2-ol . Its steric bulk may also hinder binding to narrow enzymatic pockets, contrasting with dexpropranolol’s naphthyloxy group, which facilitates β-adrenoceptor interactions .
- Biological Activity Trends: Compounds with aryloxy or heterocyclic substituents (e.g., indolyloxy in ) exhibit adrenoceptor binding and antiarrhythmic activity, suggesting that the trityl derivative might target similar pathways if functional groups align with receptor requirements .
Biological Activity
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol, also known as triphenylmethanol derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triphenylmethyl group, which is significant for its biological activity. The triphenylmethyl moiety is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery.
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Anticancer Activity :
- Compounds containing the triphenylmethyl motif have demonstrated potent anticancer properties. Research indicates that these compounds can induce apoptosis in multiple cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : Some triphenylmethyl-containing compounds can halt the cell cycle, preventing cancer cell proliferation.
- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, leading to cell death.
- Mitochondrial Dysfunction : Certain derivatives can dissociate mitochondrial-bound hexokinase, triggering apoptotic pathways .
- Compounds containing the triphenylmethyl motif have demonstrated potent anticancer properties. Research indicates that these compounds can induce apoptosis in multiple cancer cell lines through various mechanisms, including:
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Quorum Sensing Modulation :
- In studies involving Vibrio cholerae, it was observed that certain derivatives could influence quorum sensing pathways, potentially affecting virulence factor production. This suggests that this compound may have applications in controlling bacterial infections by modulating communication systems among bacterial cells .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various triphenylmethyl-containing compounds against breast cancer cell lines. Results showed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
Case Study 2: Bacterial Pathogenesis
In another investigation, the impact of this compound on Vibrio cholerae was assessed. The compound was found to downregulate virulence factors by interfering with quorum sensing mechanisms, suggesting its potential as a therapeutic agent against cholera .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
